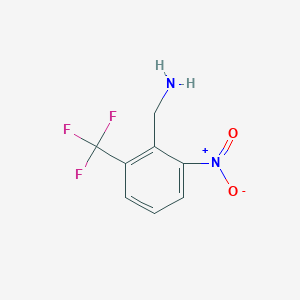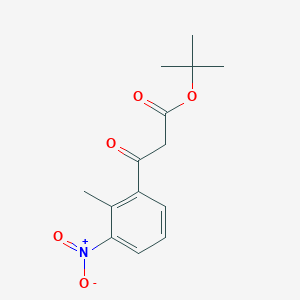
2'-Deoxy-5-iodouridine3',5'-bis(4-Methylbenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) is a chemical compound with the molecular formula C23H19IN2O7. It is a derivative of uridine, a nucleoside that is a component of RNA.
Métodos De Preparación
The synthesis of 2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) typically involves multiple steps. The starting material, 2’-deoxyuridine, undergoes iodination to introduce the iodine atom at the 5-position. This is followed by esterification with 4-methylbenzoic acid to form the final product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in nucleic acid metabolism.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and ester groups play crucial roles in its activity, affecting its interaction with enzymes and other molecular targets. The compound can inhibit the replication of viruses or the proliferation of cancer cells by disrupting nucleic acid synthesis .
Comparación Con Compuestos Similares
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) can be compared with other nucleoside derivatives, such as:
2’-Deoxyuridine: Lacks the iodine and ester groups, resulting in different chemical properties and biological activities.
5-Iodouridine: Contains an iodine atom but lacks the ester groups, affecting its solubility and reactivity.
3’,5’-Bis(4-Methylbenzoate) derivatives: Similar ester groups but different nucleoside bases, leading to variations in their applications and mechanisms of action.
This compound’s unique combination of iodine and ester groups distinguishes it from other nucleoside derivatives, providing specific advantages in certain applications.
Propiedades
Fórmula molecular |
C25H23IN2O7 |
|---|---|
Peso molecular |
590.4 g/mol |
Nombre IUPAC |
[5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H23IN2O7/c1-14-3-7-16(8-4-14)23(30)33-13-20-19(35-24(31)17-9-5-15(2)6-10-17)11-21(34-20)28-12-18(26)22(29)27-25(28)32/h3-10,12,19-21H,11,13H2,1-2H3,(H,27,29,32) |
Clave InChI |
OENJVMKAWHZWNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)





![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)







